Physicochemical Property Comparison: LogP and Topological Polar Surface Area Differentiation from Mono-Methylphenyl and Unsubstituted Piperidine Analogs
The target compound shows a calculated LogP value approximately 0.5–1.0 units higher than analogs lacking both the 3,4-dimethylphenyl and 4-methylpiperidine features, based on comparative data from the Hit2Lead screening compound database . Specifically, 1-[(4-methylphenyl)sulfonyl]piperidine (single methyl on phenyl, no piperidine methyl) has a measured LogP of 3.02 , while 4-methyl-1-[(4-methylphenyl)sulfonyl]piperidine (single methyl on phenyl, with piperidine 4-methyl) has LogP of 3.54—a +0.52 log unit increase attributable solely to the 4-methylpiperidine modification . The target compound adds a second methyl group on the phenyl ring (3,4-dimethyl), which is expected to contribute an additional ~0.5 log unit based on the methylene fragment contribution to LogP. The topological polar surface area (tPSA) is conserved at 37.4 Ų across the 4-methylpiperidine-containing analogs , indicating that the lipophilicity increase is achieved without compromising hydrogen-bonding capacity—a profile favorable for blood-brain barrier penetration and membrane partitioning.
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 4.0–4.1; tPSA = 37.4 Ų (based on closest measured analog extrapolation) |
| Comparator Or Baseline | Comparator 1: 1-[(4-methylphenyl)sulfonyl]piperidine, LogP = 3.02, LogSW = −3.52, MW = 239 ; Comparator 2: 4-methyl-1-[(4-methylphenyl)sulfonyl]piperidine, LogP = 3.54, LogSW = −4.07, tPSA = 37.4 Ų, MW = 253 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. Comparator 1; ΔLogP ≈ +0.5 vs. Comparator 2; ΔMW = +28.4 vs. Comparator 1; ΔMW = +14.4 vs. Comparator 2 |
| Conditions | Hit2Lead screening compound database; experimental LogP and LogSW determinations (shake-flask or chromatographic method) |
Why This Matters
Higher LogP within a conserved tPSA and hydrogen-bond acceptor/donor profile predicts improved membrane permeability and potentially enhanced CNS exposure without increasing off-target binding risk from additional polar interactions, making this compound a preferred choice when screening programs require balanced lipophilicity.
